molecular formula C18H16N2O3 B12927073 2-((4-Phenylphthalazin-1-yl)oxy)ethyl acetate

2-((4-Phenylphthalazin-1-yl)oxy)ethyl acetate

Cat. No.: B12927073
M. Wt: 308.3 g/mol
InChI Key: HXJCZKWNYKTIAG-UHFFFAOYSA-N
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Description

2-((4-Phenylphthalazin-1-yl)oxy)ethyl acetate is a heterocyclic compound with the molecular formula C18H16N2O3. It is a derivative of phthalazine, a nitrogen-containing aromatic heterocycle.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Phenylphthalazin-1-yl)oxy)ethyl acetate typically involves the reaction of 4-phenylphthalazin-1-ol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities .

Chemical Reactions Analysis

Types of Reactions

2-((4-Phenylphthalazin-1-yl)oxy)ethyl acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalazinone derivatives, while substitution reactions can produce various substituted phthalazine compounds .

Scientific Research Applications

2-((4-Phenylphthalazin-1-yl)oxy)ethyl acetate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antioxidant and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is utilized in the development of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of 2-((4-Phenylphthalazin-1-yl)oxy)ethyl acetate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Oxo-3-phenyl-3,4-dihydrophthalazin-1-yloxy)acetic acid
  • 4-Phenylphthalazin-1-ol
  • Ethyl 2-(4-phenylphthalazin-1-yl)oxyacetate

Uniqueness

2-((4-Phenylphthalazin-1-yl)oxy)ethyl acetate stands out due to its unique combination of a phthalazine core with an ethyl acetate moiety. This structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C18H16N2O3

Molecular Weight

308.3 g/mol

IUPAC Name

2-(4-phenylphthalazin-1-yl)oxyethyl acetate

InChI

InChI=1S/C18H16N2O3/c1-13(21)22-11-12-23-18-16-10-6-5-9-15(16)17(19-20-18)14-7-3-2-4-8-14/h2-10H,11-12H2,1H3

InChI Key

HXJCZKWNYKTIAG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCCOC1=NN=C(C2=CC=CC=C21)C3=CC=CC=C3

Origin of Product

United States

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